Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone
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Overview
Description
Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring attached to a methanone group, which is further connected to a phenyl ring substituted with fluorine and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone, typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability, efficiency, and ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperazine ring and the phenyl ring with fluorine and trifluoromethyl substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone involves the inhibition of specific enzymes and molecular targets. For instance, as a MAGL inhibitor, the compound prevents the degradation of endocannabinoids, leading to increased levels of these signaling molecules and subsequent activation of cannabinoid receptors . This mechanism is beneficial in modulating pain, inflammation, and other physiological processes.
Comparison with Similar Compounds
Piperazin-1-yl-(6-fluoro-2-trifluoromethylphenyl)methanone can be compared with other piperazine derivatives and phenylmethanone compounds. Similar compounds include:
Phenyl(piperazin-1-yl)methanone: Lacks the fluorine and trifluoromethyl substituents, resulting in different chemical and biological properties.
4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone: Contains additional substituents on the phenyl ring, which may alter its activity and applications.
Methyl piperazine incorporated phenyl benzamide and phenyl methanone derivatives: These compounds have been studied for their cytotoxicity and potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-9-3-1-2-8(12(14,15)16)10(9)11(19)18-6-4-17-5-7-18/h1-3,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZUCRYVIGILMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC=C2F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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